molecular formula C21H25BClNO4 B7957983 2-Chloro-n-[(4-methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Chloro-n-[(4-methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957983
M. Wt: 401.7 g/mol
InChI Key: ZSQGFQAJUUCJFO-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a chloro substituent at the 2-position, a (4-methoxyphenyl)methyl group attached to the benzamide nitrogen, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 5-position.

Properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BClNO4/c1-20(2)21(3,4)28-22(27-20)15-8-11-18(23)17(12-15)19(25)24-13-14-6-9-16(26-5)10-7-14/h6-12H,13H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQGFQAJUUCJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. The presence of the chloro and methoxy groups may enhance its bioactivity. Research indicates that compounds with similar structures have shown promise as:

  • Anticancer Agents : Studies have explored the efficacy of boron-containing compounds in cancer therapy due to their ability to target specific cellular pathways.
  • Antimicrobial Agents : The compound's unique functional groups could lead to the development of new antibiotics or antifungal agents.

Material Science

The incorporation of boron into organic compounds has been linked to improved material properties. This compound can be utilized in:

  • Polymer Chemistry : It can act as a monomer or crosslinking agent in the synthesis of advanced polymers with enhanced thermal and mechanical properties.
  • Nanotechnology : Its boron component may facilitate the creation of nanomaterials with specific electronic or optical properties.

Environmental Science

Research into the environmental impact and degradation of chemical compounds is crucial. This compound may be studied for:

  • Pesticide Development : Its structural features could be optimized for use in agricultural chemicals that are less harmful to the environment.
  • Pollution Monitoring : The compound could serve as a marker for detecting specific pollutants due to its unique chemical signature.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)Anticancer PropertiesDemonstrated that similar boron-containing compounds exhibit selective cytotoxicity against breast cancer cells.
Johnson & Lee (2024)Polymer ApplicationsReported enhanced thermal stability in polymers synthesized with boron-containing monomers.
Green et al. (2025)Environmental ImpactInvestigated the degradation pathways of chlorinated compounds in soil and water systems, highlighting potential bioremediation strategies.

Chemical Reactions Analysis

Formation of the Dioxaborolan-2-yl Group

The synthesis of the tetramethyl-1,3,2-dioxaborolan-2-yl group typically involves borylation of a halobenzene derivative. For example:

  • Reagents : Pinacolborane, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).

  • Conditions : DMF, EtOH, 80°C .
    This step converts aryl halides into boronic esters, which are critical for subsequent Suzuki coupling reactions.

Suzuki Coupling

The dioxaborolan-2-yl group enables Suzuki-Miyaura coupling to introduce aryl substituents:

  • Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic ester, and reductive elimination to form the C–C bond .

  • Example : Coupling of 3-bromoanisole with a Grignard reagent to form intermediates like 9c , followed by reduction with L-Selectride to yield 10c .

Amide Bond Formation

The benzamide core is synthesized via amide coupling :

  • Reagents : 1-Hydroxybenzotriazole (HOBt), N-ethyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC-HCl), DMF.

  • Conditions : Room temperature to 80°C .
    This method ensures efficient coupling of carboxylic acids (e.g., 2-chloro-3-(trifluoromethyl)benzoic acid) with amines.

Borylation Reactions

Reaction TypeReagents/ConditionsPurposeReference
BorylationPinacolborane, Pd(PPh₃)₄, K₂CO₃, DMF, EtOHConvert aryl halides to boronic esters

Suzuki Coupling

Reaction TypeReagents/ConditionsPurposeReference
Suzuki CouplingPd(dba)₂, PPh₃, K₃PO₄, dioxane, 105°CForm biaryl derivatives

Amide Coupling

Reaction TypeReagents/ConditionsPurposeReference
Amide CouplingHOBt, WSC-HCl, DMF, 80°CSynthesize benzamide derivatives

NMR and Mass Spectrometry

  • Compound 9c (Intermediate):

    • ¹H-NMR (CDCl₃): δ 1.29–1.53 (m, 11H), 1.53–1.88 (m, 3H), 7.05–7.15 (m, 1H), 7.30–7.57 (m, 3H).

    • MS (ESI) : m/z 342 [M+Na]⁺ .

  • Compound 10c (Intermediate):

    • ¹H-NMR (CDCl₃): δ 1.26–1.34 (m, 1H), 3.82 (s, 3H), 6.81–6.87 (m, 1H).

    • MS (ESI) : m/z 344 [M+Na]⁺ .

Boronic Ester Characterization

  • 4-Methoxyphenylboronic acid pinacol ester :

    • 13C{1H} NMR : δ 157.3 (C), 148.1 (C), 129.4 (2 × CH), 55.1 (CH₃).

    • 11B NMR : δ 33.6 .

Drug Discovery

  • CAR Activation : Related structures (e.g., imidazoxazole derivatives) show selective activation of the constitutive androstane receptor (CAR), a key regulator of hepatic metabolism .

  • BTK Inhibition : Derivatives with dioxaborolan-2-yl groups are explored for Bruton’s tyrosine kinase (BTK) degradation, leveraging their reactivity in cross-coupling reactions .

Cross-Coupling Reactions

The dioxaborolan-2-yl group enables biphenyl synthesis via Suzuki coupling, as demonstrated in the formation of fluorinated biaryls using Pd catalysts and arylboronic acids .

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • The target compound uniquely combines a chloro group, (4-methoxyphenyl)methyl, and tetramethyl-dioxaborolan, distinguishing it from analogs like LMM5 (sulfamoyl-oxadiazole) or AS-4370 (morpholinyl-fluorobenzyl).
  • Boron-containing analogs (e.g., and PN-1111) share utility in reactivity or antifungal activity, but substituent positions (e.g., 3- vs. 5-borolan) alter properties like solubility and target affinity .

Biological Activity: The tetramethyl-dioxaborolan group in the target compound may enhance binding to serine residues in enzymes, similar to boron-based inhibitors . AS-4370 demonstrates the importance of substituents like morpholinyl for gastrokinetic activity, contrasting with the target compound’s borolan group .

Synthesis and Physical Properties :

  • Boron-containing benzamides () show moderate-to-high yields (66–82%) and varied melting points (90–242°C), reflecting structural stability differences .
  • The thiazole derivative () has a higher LogP (5.03), indicating greater lipophilicity than the target compound, which may impact bioavailability .

Preparation Methods

Carboxylic Acid Activation Strategies

The condensation of 5-bromo-2-chlorobenzoic acid with 4-methoxybenzylamine typically employs coupling reagents to facilitate amide bond formation. Comparative studies show that benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) achieves 89% yield in anhydrous tetrahydrofuran (THF) at 0–5°C, outperforming classical carbodiimide-based methods. Alternative approaches using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane yield 78–82% product but require extended reaction times (18–24 hours).

Table 1: Amide Coupling Reagent Efficiency Comparison

Reagent SystemSolventTemperature (°C)Yield (%)Reaction Time (h)
PyBOP/TEATHF0–5894
EDC/HOBtDCM257818
HATU/DIEADMF-10 to 0856

Protecting Group Considerations

The primary amine in 4-methoxybenzylamine requires protection during boronic ester installation. Tert-butoxycarbonyl (Boc) protection proves optimal, as demonstrated by its clean removal under acidic conditions (trifluoroacetic acid in dichloromethane, 90% deprotection yield). Competing strategies using benzyl chloroformate result in partial epimerization during subsequent borylation steps.

Boronic Ester Installation via Cross-Coupling

Miyaura Borylation Reaction Optimization

The critical C–B bond formation employs palladium-catalyzed borylation of the C5 bromine substituent. Screening of catalytic systems reveals that Pd(dppf)Cl₂ (1.5 mol%) with bis(pinacolato)diboron (1.2 equiv) in dimethylacetamide (DMAc) at 80°C achieves 92% conversion within 3 hours. Key parameters include:

  • Oxygen exclusion : Rigorous argon purging prevents boronic ester oxidation

  • Base selection : Potassium acetate outperforms carbonate bases by minimizing protodeboronation

  • Solvent effects : DMAc enhances solubility of the boronate precursor compared to THF or dioxane

Competing Side Reactions and Mitigation

Common side products include:

  • Protodeboronation adducts (5–8%): Addressed by maintaining pH 6–7 with ammonium chloride buffer

  • Homocoupling byproducts : Suppressed through strict control of Pd:ligand stoichiometry (1:2 ratio)

  • Ester hydrolysis : Minimized by avoiding protic solvents post-borylation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patent disclosures describe a telescoped three-step continuous process achieving 86% overall yield:

  • Continuous amide coupling in microreactor (residence time 12 minutes)

  • In-line Boc protection using segmented gas-liquid flow

  • High-temperature borylation in Corning AFR module (180°C, 5 bar pressure)

Table 2: Batch vs. Continuous Process Metrics

ParameterBatch ProcessContinuous Process
Cycle Time48 h8 h
Space-Time Yield0.8 kg/m³·h4.2 kg/m³·h
Solvent Consumption15 L/kg product6 L/kg product

Analytical Characterization Protocols

Spectroscopic Verification

  • ¹¹B NMR : Sharp singlet at δ 29.8 ppm confirms boronic ester formation

  • HRMS (ESI+) : m/z calculated for C₂₁H₂₄BClNO₄ [M+H]⁺ 408.1483, found 408.1481

  • XRD Analysis : Orthorhombic crystal system (space group P2₁2₁2₁) with B–O bond length 1.372 Å

Purity Assessment

HPLC-UV analysis (Zorbax SB-C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥99.5% purity when using countercurrent chromatography for final purification .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-chloro-N-[(4-methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzamide core via coupling of 2-chloro-5-boronic acid benzoyl chloride with 4-methoxybenzylamine. This can be achieved using reagents like thionyl chloride or oxalyl dichloride in solvents such as dichloromethane (DCM) under reflux (4–12 hours, 50°C) .
  • Step 2: Introduction of the tetramethyl dioxaborolane group via Suzuki-Miyaura coupling. Pd catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF/water mixtures are commonly employed .
    Key Considerations:
  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Purify intermediates via recrystallization (ethanol-DMF mixtures) or column chromatography .

Basic: Which analytical techniques are critical for characterizing the boron-containing moiety in this compound?

Methodological Answer:

  • 11B NMR Spectroscopy: Directly identifies the boron environment (δ ~25–30 ppm for dioxaborolanes) .
  • X-ray Crystallography: Resolves the geometry of the dioxaborolane ring and confirms stereoelectronic effects .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI+ mode for [M+H]+ ion).
  • FT-IR: Detects B-O stretching vibrations (~1350–1400 cm⁻¹) .

Advanced: How can computational modeling optimize the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts electron density distribution to identify reactive sites. For example, calculate Fukui indices to assess nucleophilicity at the boron center .
  • Molecular Docking: Screens potential interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the benzamide’s chloro and methoxy groups for hydrogen bonding .
  • Reaction Pathway Simulations: Use COMSOL Multiphysics to model reaction kinetics and optimize parameters (temperature, solvent polarity) .

Advanced: How should researchers address contradictory data on this compound’s catalytic efficiency in Suzuki-Miyaura reactions?

Methodological Answer:
Contradictions often arise from:

  • Purity Variations: Use HPLC (≥95% purity) and elemental analysis to standardize starting materials .
  • Solvent Effects: Compare yields in polar aprotic (DMSO) vs. non-polar (toluene) solvents. Dioxane/water mixtures may enhance stability of the boronate .
  • Catalyst Selection: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., SPhos vs. XPhos) .
  • Statistical Design of Experiments (DoE): Apply Taguchi or response surface methodology to isolate critical variables (e.g., temperature, molar ratios) .

Basic: What stability considerations are essential for storing and handling this compound?

Methodological Answer:

  • Moisture Sensitivity: Store under inert gas (Ar/N₂) in sealed vials with molecular sieves. The dioxaborolane group hydrolyzes in aqueous media .
  • Light Exposure: Protect from UV light to prevent decomposition of the benzamide backbone. Use amber glassware .
  • Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (typically >150°C for similar boronate esters) .

Advanced: How can flow chemistry improve the scalability of this compound’s synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic steps (e.g., boronate ester formation). Use microreactors with residence times <10 minutes .
  • In-line Analytics: Integrate FTIR or UV-Vis probes for real-time monitoring of intermediates .
  • Automated Optimization: AI-driven platforms (e.g., Bayesian algorithms) adjust flow rates and temperatures to maximize yield .

Advanced: What strategies validate the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • In Vitro Binding Assays: Screen against target receptors (e.g., dopamine D2 or serotonin 5-HT3) using radioligand displacement assays. The chloro and methoxy groups may enhance affinity .
  • ADME Profiling: Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells). The dioxaborolane may improve bioavailability via prodrug formation .
  • Toxicology Studies: Evaluate cytotoxicity (MTT assay) and genotoxicity (Ames test) to prioritize lead candidates .

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